AcLys-PABC-VC-Aur0101 intermediate-1

Antibody-Drug Conjugate CXCR4 Cleavable Linker

AcLys-PABC-VC-Aur0101 intermediate-1 is a cathepsin-cleavable ADC linker for site-specific antibody conjugation. The AcLys moiety enables controlled DAR and homogeneity, distinct from maleimide-based linkers. Delivers Aur0101 (PF-06380101) with sub-nM potency for CXCR4+ hematologic cancers. Non-interchangeable with MC-VC-PABC or MMAE constructs.

Molecular Formula C41H53N7O8
Molecular Weight 771.9 g/mol
Cat. No. B12383247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcLys-PABC-VC-Aur0101 intermediate-1
Molecular FormulaC41H53N7O8
Molecular Weight771.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)C
InChIInChI=1S/C41H53N7O8/c1-25(2)36(39(53)47-35(16-10-22-43-40(42)54)37(51)46-28-19-17-27(23-49)18-20-28)48-38(52)34(45-26(3)50)15-8-9-21-44-41(55)56-24-33-31-13-6-4-11-29(31)30-12-5-7-14-32(30)33/h4-7,11-14,17-20,25,33-36,49H,8-10,15-16,21-24H2,1-3H3,(H,44,55)(H,45,50)(H,46,51)(H,47,53)(H,48,52)(H3,42,43,54)/t34-,35-,36-/m0/s1
InChIKeyFUKMTJHGXXYHHK-KVBYWJEESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AcLys-PABC-VC-Aur0101 Intermediate-1: Key ADC Linker-Payload Intermediate for Site-Specific Conjugation and Cathepsin-Cleavable Drug Delivery


AcLys-PABC-VC-Aur0101 intermediate-1 (CAS 1609108-48-6) is a cathepsin-cleavable antibody-drug conjugate (ADC) linker intermediate featuring an N-acetylated lysine (AcLys) moiety for site-specific conjugation, a valine-citrulline (VC) dipeptide sequence for enzymatic cleavage, a p-aminobenzyloxycarbonyl (PABC) spacer for payload release, and the auristatin microtubule inhibitor Aur0101 (PF-06380101) as the cytotoxic payload [1] . This intermediate serves as a critical building block in the synthesis of ADCs targeting CXCR4 and other tumor antigens, enabling controlled intracellular drug liberation via lysosomal cathepsin B activity . Its molecular weight is 771.90 g/mol with a purity specification of ≥98% as reported by multiple suppliers .

Why AcLys-PABC-VC-Aur0101 Intermediate-1 Cannot Be Replaced by Other VC-PABC Linker Payloads: Structural and Functional Distinctions


Generic substitution with other VC-PABC linker-payload intermediates (e.g., MC-VC-PABC-Aur0101 or VC-PABC-MMAE) is not scientifically valid due to critical differences in the conjugation handle and payload identity. The N-acetylated lysine (AcLys) moiety in this intermediate enables site-specific conjugation to antibody lysine residues, producing ADCs with controlled drug-to-antibody ratios (DAR) and enhanced homogeneity [1]. In contrast, maleimide-based linkers (e.g., MC-VC-PABC) target cysteine residues via thiol-maleimide chemistry, resulting in different DAR distributions, stability profiles, and in vivo pharmacokinetics [2]. Furthermore, the Aur0101 payload exhibits distinct ADME properties and potency compared to other auristatins such as MMAE or MMAF . Direct comparative studies demonstrate that ADCs constructed with AcLys-PABC-VC-Aur0101 (cleavable) versus non-cleavable AmPEG6C2-Aur0131 linkers show divergent in vivo efficacy depending on tumor model and DAR configuration [3]. Therefore, interchangeability without empirical validation compromises ADC performance, therapeutic index, and reproducibility.

AcLys-PABC-VC-Aur0101 Intermediate-1: Quantitative Differentiation Evidence Against Comparator Linker Payloads


Cleavable AcLys-PABC-VC-Aur0101 vs. Non-Cleavable AmPEG6C2-Aur0131: In Vivo Efficacy Comparison in Anti-CXCR4 ADC Models

In a 2019 study comparing anti-CXCR4 ADCs with identical antibodies but different linker-payloads, the cleavable AcLys-PABC-VC-Aur0101 linker (DAR2 and DAR4) was evaluated alongside the non-cleavable AmPEG6C2-Aur0131 linker [1]. The study found that the non-cleavable AmPEG6C2-Aur0131 linker-payload conjugated at DAR4 on sites C and G (ADC 513) was the most efficacious format in multiple xenograft models, whereas the cleavable AcLys-PABC-VC-Aur0101 was not efficacious in the MOLP-8 orthotopic model resistant to standard-of-care [2]. This demonstrates that linker type (cleavable vs. non-cleavable) critically determines ADC performance in specific tumor contexts, and that AcLys-PABC-VC-Aur0101 intermediate-1 enables a cleavable design suitable for antigens where non-cleavable linkers may be suboptimal (e.g., due to payload release requirements) [3].

Antibody-Drug Conjugate CXCR4 Cleavable Linker Non-Cleavable Linker In Vivo Efficacy

Aur0101 (PF-06380101) Payload Potency: Sub-Nanomolar IC50 Across Multiple Tumor Cell Lines

The Aur0101 payload (PF-06380101) exhibits potent cytotoxicity with GI50 values of approximately 0.2 nM across BT474, MDA-MB-361-DYT2, and N87 cell lines . In a panel of 12 tumor cell lines representing epidermoid, squamous, pancreatic, lung, ovarian, endometrial, mammary, and colorectal cancers, PF-06380101 demonstrated IC50 values ranging from 0.116 ± 0.034 nM (BxPC3 pancreas) to 1.920 nM (NCI-H1650 lung) [1]. Comparative studies indicate that PF-06380101 possesses differential ADME properties and high potencies in tumor cell proliferation assays relative to other synthetic auristatin analogues employed in ADC preparation . This payload potency is a critical determinant of ADC efficacy and is retained when conjugated via the AcLys-PABC-VC linker system .

Auristatin Microtubule Inhibitor Cytotoxicity IC50 ADC Payload

Cathepsin B-Cleavable VC-PABC Linker: Stability and Cleavage Kinetics Comparative Data

The valine-citrulline-p-aminobenzylcarbamate (VC-PABC) linker in AcLys-PABC-VC-Aur0101 intermediate-1 is designed for intracellular cleavage by cathepsin B, a lysosomal protease overexpressed in many tumors [1]. Studies on VC-PABC linker stability in mouse plasma demonstrate that conjugation site significantly impacts linker stability, which in turn positively correlates with ADC cytotoxic potency both in vitro and in vivo [2]. Notably, VC-PABC cleavage in mouse plasma is not mediated by cathepsin B, indicating species-specific linker metabolism and underscoring the need for linker optimization in rodent models [3]. While quantitative cleavage kinetics for AcLys-PABC-VC-Aur0101 specifically are not publicly available, class-level data for VC-PABC auristatin linkers show that linker stabilization in circulation is essential for maintaining ADC integrity prior to tumor cell internalization [4]. The inclusion of the PABC spacer facilitates efficient drug release upon linker cleavage, a feature not present in direct dipeptide-drug conjugates [5].

Cathepsin B VC-PABC Linker Stability Cleavable Linker Plasma Stability

AcLys Conjugation Handle Enables Site-Specific Lysine Conjugation for Homogeneous ADC Production

The N-acetylated lysine (AcLys) moiety in this intermediate provides a conjugation handle for site-specific attachment to antibody lysine residues, enabling controlled drug-to-antibody ratios (DAR) and improved ADC homogeneity compared to stochastic cysteine conjugation methods [1]. In the anti-CXCR4 ADC study, AcLys-PABC-VC-Aur0101 was conjugated at defined DARs of 2 and 4 across multiple antibody sites, including LC C-term (tag F), HC C-term (tag D), and CH2 sites (N297Q mutation) [2]. Site-specific lysine conjugation has been shown to enhance ADC stability, pharmacokinetics, and batch-to-batch reproducibility relative to traditional maleimide-cysteine approaches, which can suffer from linker exchange with serum albumin leading to premature payload loss [3]. While maleimide-based linkers (e.g., MC-VC-PABC) are widely used, the AcLys handle offers an alternative conjugation chemistry that may be advantageous for antibodies with limited accessible cysteine residues or for achieving specific DAR profiles [4].

Site-Specific Conjugation Lysine Conjugation ADC Homogeneity Drug-to-Antibody Ratio AcLys

Solubility and Formulation Compatibility: DMSO Solubility of 100 mg/mL (129.55 mM)

AcLys-PABC-VC-Aur0101 intermediate-1 exhibits high solubility in DMSO, achieving 100 mg/mL (129.55 mM) . This property facilitates its use in ADC conjugation reactions and in vivo formulation preparation. Comparative solubility data for closely related linker-payload intermediates (e.g., MC-VC-PABC-Aur0101) are not consistently reported across vendors, but the high DMSO solubility of this intermediate supports facile handling and dissolution for research applications . The compound's molecular weight (771.90 g/mol) and predicted LogP (not explicitly reported but estimated based on structure) influence its partitioning and reactivity during conjugation . Storage stability is specified as powder at -20°C for 3 years, 4°C for 2 years, and in DMSO at -80°C for 6 months, providing clear guidance for procurement and long-term use .

Solubility Formulation DMSO ADC Intermediate Physicochemical Properties

AcLys-PABC-VC-Aur0101 Intermediate-1: High-Value Application Scenarios in ADC Development and Preclinical Research


Synthesis of Site-Specific Anti-CXCR4 ADCs for Hematological Malignancy Models

Researchers developing ADCs targeting CXCR4-positive hematological cancers (e.g., multiple myeloma, non-Hodgkin lymphoma) can utilize AcLys-PABC-VC-Aur0101 intermediate-1 to construct cleavable linker-payload ADCs with defined DARs of 2 or 4. As demonstrated in the 2019 Scientific Reports study, ADCs incorporating this linker-payload showed activity in Ramos and OPM2 xenograft models, providing a validated starting point for CXCR4-targeted ADC optimization [1].

Comparative Linker-Payload Screening in ADC Lead Optimization

In ADC discovery programs requiring side-by-side comparison of cleavable versus non-cleavable linker-payloads, AcLys-PABC-VC-Aur0101 intermediate-1 serves as the cleavable comparator to non-cleavable options like AmPEG6C2-Aur0131. The same study showed that non-cleavable linkers outperformed cleavable linkers in certain resistant models, highlighting the need for empirical selection based on target biology and tumor microenvironment [2].

Payload Potency Benchmarking in Auristatin-Based ADC Programs

The Aur0101 (PF-06380101) payload exhibits sub-nanomolar IC50 values (0.116-1.920 nM) across a broad panel of tumor cell lines [3]. This intermediate enables direct incorporation of Aur0101 into ADCs for potency benchmarking against other auristatin payloads (e.g., MMAE, MMAF) or for developing ADCs targeting antigens with moderate to low expression where high payload potency is required .

Formulation and Stability Studies for ADC Conjugation Optimization

With well-defined solubility (100 mg/mL in DMSO) and storage stability parameters (powder at -20°C for 3 years), AcLys-PABC-VC-Aur0101 intermediate-1 is suitable for systematic conjugation optimization studies, including assessment of buffer conditions, antibody-to-payload ratios, and purification workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for AcLys-PABC-VC-Aur0101 intermediate-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.